molecular formula C15H12ClNO4 B5027268 4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid

4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid

Cat. No. B5027268
M. Wt: 305.71 g/mol
InChI Key: XTTQSPNRQPCSRX-UHFFFAOYSA-N
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Description

The compound “4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid” is a benzoic acid derivative. It has a benzene ring (benzoic acid part) substituted with a chlorine atom, a methoxy group, and an amide group that further contains a benzoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond and the introduction of the methoxy and chloro groups . The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring of the benzoic acid. The positions of the substituents (chlorine, methoxy group, and amide group) would be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The chlorine atom could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the aromatic ring could influence its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a reactivity hazard .

properties

IUPAC Name

4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-11-4-2-3-9(7-11)14(18)17-13-8-10(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTQSPNRQPCSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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